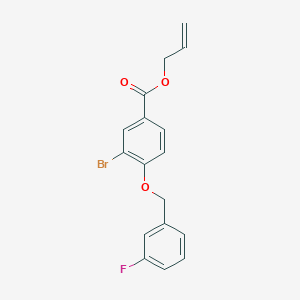
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H14BrFO3. This compound is characterized by the presence of an allyl ester group, a bromine atom, and a fluorobenzyl ether moiety attached to a benzoate core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce the bromine atom at the 3-position.
Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the 3-fluorobenzyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate: Similar structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-4-(3-fluoro-benzyloxy)-benzoic acid allyl ester: Similar structure but with variations in the ester group.
Uniqueness
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the synthesis of novel compounds and the exploration of new pharmacological agents .
Biological Activity
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, with the CAS number 1706453-33-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14BrF O3
- Molecular Weight : 365.2 g/mol
- Structure : The compound features a benzoate structure with an allyl group and a 3-fluorobenzyl ether moiety, which may influence its biological interactions.
Enzyme Inhibition
Enzyme inhibition is a significant area of research for this compound. For example, derivatives of benzoates are known to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound may allow it to interact competitively with MAO, potentially leading to therapeutic applications in treating depression or neurodegenerative disorders.
Case Studies and Research Findings
- Study on MAO Inhibition : A study focusing on similar benzoate derivatives reported that certain compounds exhibited selective inhibition of MAO-A and MAO-B. This suggests that this compound could be evaluated for similar effects, particularly in neuroprotective contexts .
- Antioxidant Properties : Research has shown that benzoate derivatives can possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This could be particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Pharmacological Implications
The pharmacological activities associated with this compound may include:
- Neuroprotective Effects : By potentially inhibiting MAO and exhibiting antioxidant properties, this compound could offer protective benefits against neurodegeneration.
- Antimicrobial Potential : Given the structural similarities to other active compounds, further exploration could reveal its efficacy against various pathogens.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H14BrFO3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2 |
InChI Key |
JCGDLKGXXKTENB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















